

STOCK2S-26016: A Technical Guide for Hypertension Research

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Compound of Interest

Compound Name: STOCK2S-26016

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Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. By disrupting the interaction between WNK kinases and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK), **STOCK2S-26016** effectively inhibits the phosphorylation of key ion cotransporters, including the Na-Cl cotransporter (NCC) and Na-K-Cl cotransporter 1 (NKCC1). This mechanism of action makes **STOCK2S-26016** a valuable tool for investigating the pathophysiology of hypertension and a potential starting point for the development of novel antihypertensive therapeutics. This technical guide provides an in-depth overview of **STOCK2S-26016**, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Core Concepts and Mechanism of Action

STOCK2S-26016 is a lysine-deficient protein kinase (WNK) signaling inhibitor.^[1] Its primary mechanism of action is the disruption of the protein-protein interaction between WNK kinases (specifically WNK1 and WNK4) and the SPAK/OSR1 (Oxidative Stress-Responsive Kinase 1) kinases.^{[1][2]} This interaction is crucial for the activation of SPAK/OSR1, which in turn phosphorylates and activates downstream ion cotransporters such as NCC and NKCC1.^{[1][2]} By inhibiting the WNK-SPAK interaction, **STOCK2S-26016** prevents the phosphorylation and

subsequent activation of these cotransporters, leading to a reduction in sodium and chloride reabsorption in the kidneys and a potential lowering of blood pressure.[1][2]

The discovery of **STOCK2S-26016** was the result of a high-throughput screening of a chemical library using fluorescence correlation spectroscopy (FCS) to identify compounds that could disrupt the WNK4-SPAK binding.[2]

Quantitative Data

The following tables summarize the key quantitative data for **STOCK2S-26016** based on available in vitro studies.

Table 1: Inhibitory Activity of **STOCK2S-26016**

Target	IC50	Assay Type	Reference
WNK4 Signaling	16 μ M	Inhibition of WNK4-SPAK binding	
WNK1 Signaling	34.4 μ M	Inhibition of WNK1-SPAK binding	[3]

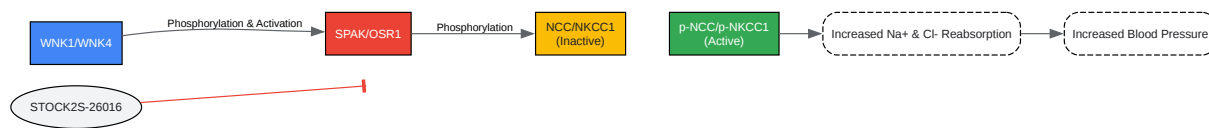
Table 2: Cellular Activity of **STOCK2S-26016**

Cell Line	Treatment	Effect	Reference
Mouse Distal Convoluted Tubule (mpkDCT) cells	25-200 μ M	Dose-dependent reduction in SPAK and NCC phosphorylation	[2]
Mouse Vascular Smooth Muscle (MOVAS) cells	50-200 μ M	Dose-dependent reduction in SPAK and NKCC1 phosphorylation	

Signaling Pathways and Experimental Workflows

WNK-SPAK-NCC Signaling Pathway

The WNK-SPAK-NCC signaling cascade is a key regulator of salt reabsorption in the distal convoluted tubule of the kidney. **STOCK2S-26016** intervenes at the initial step of this cascade.

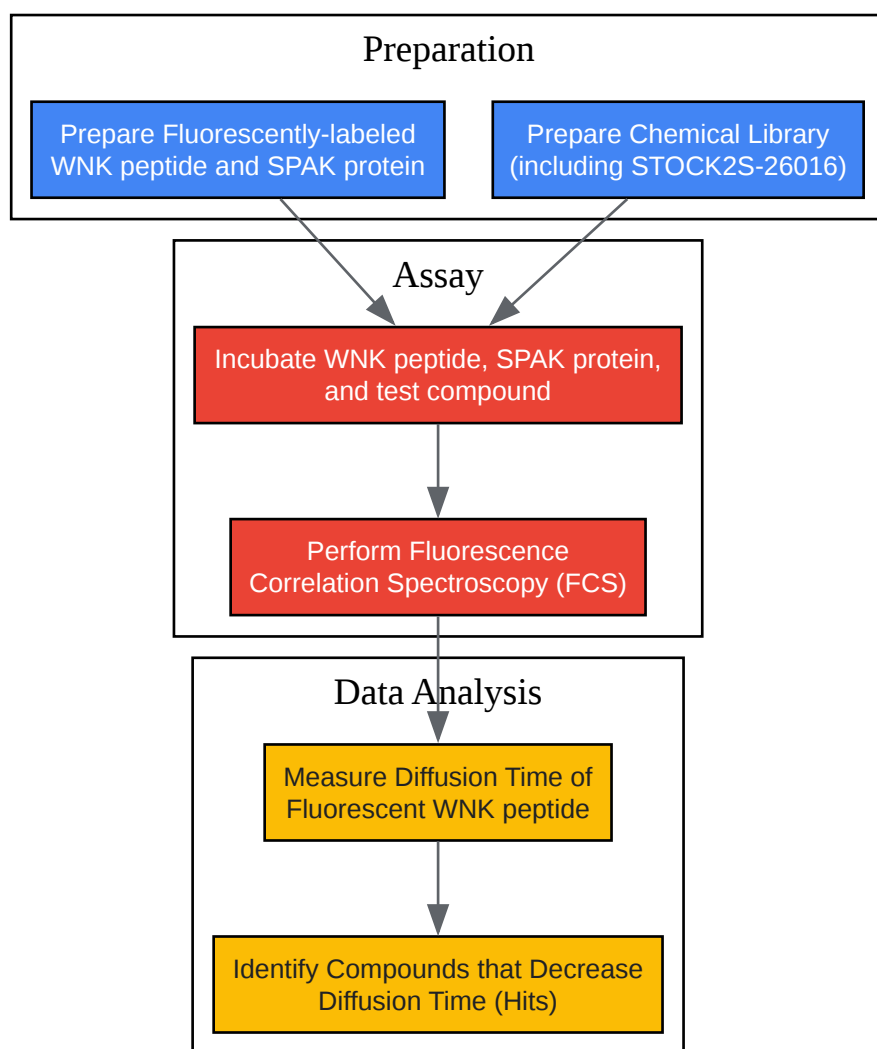


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Caption: WNK-SPAK-NCC signaling pathway and the inhibitory action of **STOCK2S-26016**.

Experimental Workflow: Screening for WNK-SPAK Interaction Inhibitors

The following diagram illustrates the general workflow for identifying inhibitors of the WNK-SPAK protein-protein interaction using fluorescence correlation spectroscopy (FCS).



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Caption: A generalized workflow for screening WNK-SPAK interaction inhibitors using FCS.

Experimental Protocols

Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Interaction

This protocol is a generalized representation based on the methodology described for the discovery of **STOCK2S-26016**.^[2]

Objective: To identify small molecules that inhibit the binding of WNK kinase to SPAK.

Materials:

- Recombinant C-terminal domain of human SPAK.
- Fluorescently labeled (e.g., Alexa Fluor 488) synthetic peptide corresponding to the SPAK-binding region of WNK4.
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween 20).
- 384-well plates.
- Test compounds (including **STOCK2S-26016**) dissolved in DMSO.
- FCS instrument.

Procedure:

- Prepare a solution of the fluorescently labeled WNK4 peptide and SPAK protein in the assay buffer. The final concentrations should be optimized to ensure a significant change in diffusion time upon binding.
- Dispense the test compounds into the wells of the 384-well plate.
- Add the WNK4 peptide and SPAK protein solution to each well.
- Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to be reached.
- Measure the fluorescence fluctuations in each well using the FCS instrument.
- Analyze the autocorrelation function of the fluorescence fluctuations to determine the diffusion time of the fluorescently labeled WNK4 peptide.
- A decrease in the diffusion time in the presence of a test compound, compared to the DMSO control, indicates inhibition of the WNK4-SPAK interaction.

Cell-Based Assay for SPAK and NCC Phosphorylation

This protocol is a generalized procedure for assessing the inhibitory effect of **STOCK2S-26016** on the WNK signaling pathway in a cellular context.[\[2\]](#)

Objective: To determine the effect of **STOCK2S-26016** on the phosphorylation of SPAK and NCC in response to hypotonic shock.

Cell Line: Mouse distal convoluted tubule (mpkDCT) cells.

Materials:

- mpkDCT cells.
- Cell culture medium and supplements.
- **STOCK2S-26016**.
- Isotonic and hypotonic cell culture media.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis apparatus.
- Western blotting apparatus and membranes.
- Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/185), anti-total SPAK, anti-phospho-NCC (Thr53/58), anti-total NCC, and a loading control antibody (e.g., anti- β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system for Western blots.

Procedure:

- Cell Culture and Treatment:

- Culture mpkDCT cells to near confluence in appropriate culture dishes.
- Pre-incubate the cells with varying concentrations of **STOCK2S-26016** (e.g., 25, 50, 100, 200 μ M) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
- Hypotonic Shock:
 - Remove the isotonic medium and replace it with hypotonic medium to stimulate the WNK pathway.
 - Incubate for a short period (e.g., 15 minutes).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations of the lysates.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with the primary antibodies overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for the phosphorylated and total proteins.
 - Normalize the phosphorylated protein levels to the total protein levels.
 - Compare the levels of phosphorylated SPAK and NCC in **STOCK2S-26016**-treated cells to the vehicle-treated control.

In Vivo Studies and Future Directions

Currently, there is a lack of publicly available in vivo data specifically for **STOCK2S-26016** regarding its effects on blood pressure in animal models of hypertension. However, studies with other WNK inhibitors have demonstrated the potential of this class of compounds to lower blood pressure in vivo. For instance, WNK1 heterozygous knockout mice exhibit a significant decrease in blood pressure.^[4]

Future research on **STOCK2S-26016** should focus on:

- Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To evaluate the absorption, distribution, metabolism, and excretion of **STOCK2S-26016** and to establish a relationship between its concentration and its pharmacological effect in vivo.
- In vivo efficacy studies: To assess the antihypertensive effects of **STOCK2S-26016** in relevant animal models of hypertension, such as spontaneously hypertensive rats (SHR) or salt-sensitive models.
- Selectivity profiling: To further characterize the selectivity of **STOCK2S-26016** against a broader panel of kinases to assess potential off-target effects.
- Lead optimization: To improve the potency, selectivity, and pharmacokinetic properties of **STOCK2S-26016** for the development of a clinical candidate.

Conclusion

STOCK2S-26016 is a valuable chemical probe for dissecting the role of the WNK-SPAK-NCC signaling pathway in the regulation of blood pressure. Its ability to dose-dependently inhibit the phosphorylation of key ion cotransporters in relevant cell models highlights its potential as a starting point for the development of a new class of antihypertensive drugs. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the WNK signaling cascade for the treatment of hypertension.

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References

- 1. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Protein-protein interactions determined by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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